2-Amino-3H-phenoxazin-3-one

Catalog No.
S540827
CAS No.
1916-59-2
M.F
C12H8N2O2
M. Wt
212.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3H-phenoxazin-3-one

CAS Number

1916-59-2

Product Name

2-Amino-3H-phenoxazin-3-one

IUPAC Name

2-aminophenoxazin-3-one

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

InChI

InChI=1S/C12H8N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-6H,13H2

InChI Key

RDJXPXHQENRCNG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)N

Solubility

Soluble in DMSO

Synonyms

2-acetylamino-(3H)-phenoxazin-3-one, 2-aminophenoxazine-3-one, 3-aminophenoxazone, Phx-3 cpd, questinomycine A, questiomycin A

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)N

Description

The exact mass of the compound 2-Amino-3H-phenoxazin-3-one is 212.0586 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94945. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. It belongs to the ontological category of phenoxazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Natural Product with Depigmenting Properties

2-Amino-3H-phenoxazin-3-one (APO) is a naturally occurring compound found in various sources, including the edible mushroom Agaricus bisporus [], bacteria of the genus Microbispora [], Streptomyces thioluteus [], and Leucoagaricus americanus []. Research suggests APO holds promise as a depigmenting agent due to its ability to inhibit melanin production.

A study published in the National Institutes of Health's PubMed Central database investigated the effects of APO on melanin biosynthesis in B16 melanoma cells, a mouse melanoma cell line []. The findings revealed that APO significantly inhibited melanin production at much lower concentrations compared to kojic acid, a commonly used skin lightening agent []. Importantly, APO did not exhibit any cytotoxic effects on the cells [].

2-Amino-3H-phenoxazin-3-one is a heterocyclic aromatic compound characterized by a phenoxazine structure. It possesses a molecular formula of C₁₂H₈N₂O and is recognized for its distinctive blue color. This compound is notable for its potential applications in various fields, including medicinal chemistry and environmental science. Its structure includes an amino group and a phenolic moiety, which contribute to its reactivity and biological activity.

  • Studies suggest APO may play a role in melanin inhibition [, ]. Melanin is a pigment that can cause hyperpigmentation, a skin condition.
  • The exact mechanism by which APO inhibits melanin production is not fully understood and requires further research [, ].
  • There is no extensive research available online regarding the safety or hazards associated with APO [, ].

The synthesis of 2-amino-3H-phenoxazin-3-one typically involves the oxidation of 2-aminophenol. A significant reaction pathway involves the interaction of 2-aminophenol with monochloramine under controlled conditions, yielding 2-amino-3H-phenoxazin-3-one as a primary product in approximately 70% yield at pH 8.5 and 25 °C . Other reactions may include catalytic oxidative cyclocondensation processes that facilitate the formation of this compound from various aminophenols.

Research indicates that 2-amino-3H-phenoxazin-3-one exhibits notable biological activities. It has been studied for its inhibitory effects on melanogenesis, particularly in murine B16 melanoma cell lines, suggesting potential applications in dermatological treatments . Additionally, it has been isolated from various microbial sources, indicating its relevance in natural product chemistry and potential therapeutic uses .

The synthesis of 2-amino-3H-phenoxazin-3-one can be achieved through several methods:

  • Oxidation of 2-Aminophenol: This method involves reacting 2-aminophenol with oxidizing agents such as monochloramine or molecular oxygen under specific conditions to facilitate the cyclization and formation of the phenoxazine structure.
  • Catalytic Cyclocondensation: Utilizing catalysts such as cobalt(II) phthalocyanine can enhance the efficiency of the cyclocondensation reaction, leading to higher yields of the desired compound.
  • Isolation from Natural Sources: The compound can also be extracted from fungi such as Agaricus bisporus, which provides a natural route for obtaining this bioactive molecule .

2-Amino-3H-phenoxazin-3-one has several applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential agent for skin lightening and treating hyperpigmentation disorders.
  • Environmental Chemistry: Its formation as a byproduct in chloramination processes highlights its relevance in water treatment and environmental monitoring .

Studies have indicated that 2-amino-3H-phenoxazin-3-one interacts with various biological pathways, particularly those involved in melanin production. Its inhibitory effects on melanogenesis suggest that it may modulate signaling pathways related to skin pigmentation . Further research into its interactions with cellular receptors and enzymes could unveil additional therapeutic potentials.

Several compounds share structural or functional similarities with 2-amino-3H-phenoxazin-3-one. These include:

Compound NameStructural FeaturesUnique Properties
Questiomycin AContains a similar phenoxazine coreExhibits antibiotic properties
2-Acetylamino-(3H)-Phenoxazin-3-oneAcetylated derivative of phenoxazinePotentially different biological activities
PhenoxazinoneBasic phenoxazine structureUsed in dye applications

The uniqueness of 2-amino-3H-phenoxazin-3-one lies in its specific amino group positioning and resultant biological activities, setting it apart from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

212.058577502 g/mol

Monoisotopic Mass

212.058577502 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J4CM69VF7H

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1916-59-2

Wikipedia

Questiomycin_A

Dates

Modify: 2023-08-15
1. Anzai, K., Isono, K., Okuma, K., et al. New antibiotics, questiomycins A and B. Rikagaku Kenkyusho Hokoku 36, 577-583 (1960).
2. Jana, N.C., Patra, M., Brandão, P., et al. Synthesis, structure and diverse coordination chemistry of cobalt(III) complexes derived from a Schiff base ligand and their biomimetic catalytic oxidation of o-aminophenols. Polyhedron 164, 23-34 (2019).
3. Shimizu, S., Suzuki, M., Tomoda, A., et al. Phenoxazine compounds produced by the reactions with bovine hemoglobin show antimicrobial activity against non-tuberculosis mycobacteria. Tohoku J. Exp. Med. 203(1), 47-52 (2004).
4. Che, X.-F., Zheng, C.-L., Akiyama, S.-I., et al. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. Proc. Jpn. Acad. Ser. B Phys. Biol. Sci. 87(4), 199-213 (2011).
5. Hongo, T., Miyano-Kurosaki, N., Kurosaki, K., et al. 2-Aminophenoxazine-3-one prevents pulmonary metastasis of mouse B16 melanoma cells in mice. J. Pharmacol. Sci. 114(1), 63-68 (2010).
6. Mukherjee, C., Weyhermüller, T., Bothe, E., et al. A tetracopper(II)-tetraradical cuboidal core and its reactivity as a functional model of phenoxazinone synthase. Inorg. Chem. 46(23), 9895-9905 (2007).

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